molecular formula C19H20N2O5S B11505532 3,4-dimethoxy-N-(2-quinolin-8-yloxyethyl)benzenesulfonamide

3,4-dimethoxy-N-(2-quinolin-8-yloxyethyl)benzenesulfonamide

Cat. No.: B11505532
M. Wt: 388.4 g/mol
InChI Key: PULFLZDUARFSKN-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-(2-quinolin-8-yloxyethyl)benzenesulfonamide is a complex organic compound with the molecular formula C19H20N2O5S. This compound is notable for its unique structure, which combines a benzenesulfonamide moiety with a quinoline derivative. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-(2-quinolin-8-yloxyethyl)benzenesulfonamide typically involves the reaction of 3,4-dimethoxyaniline with 2-chloroethyl quinoline-8-yl ether in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

    Step 1: Synthesis of 2-chloroethyl quinoline-8-yl ether.

    Step 2: Reaction of 3,4-dimethoxyaniline with 2-chloroethyl quinoline-8-yl ether in the presence of a base such as potassium carbonate.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethoxy-N-(2-quinolin-8-yloxyethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

3,4-dimethoxy-N-(2-quinolin-8-yloxyethyl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-(2-quinolin-8-yloxyethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and molecular targets involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-dimethoxy-N-(2-methoxybenzyl)benzenesulfonamide
  • 4-hydroxy-2-quinolones
  • 2,5-dimethoxy-N-(quinolin-3-yl)benzenesulfonamide

Uniqueness

3,4-dimethoxy-N-(2-quinolin-8-yloxyethyl)benzenesulfonamide is unique due to its combination of a benzenesulfonamide moiety with a quinoline derivative. This structure imparts distinct chemical and biological properties, making it a valuable compound for research in various scientific fields.

Properties

Molecular Formula

C19H20N2O5S

Molecular Weight

388.4 g/mol

IUPAC Name

3,4-dimethoxy-N-(2-quinolin-8-yloxyethyl)benzenesulfonamide

InChI

InChI=1S/C19H20N2O5S/c1-24-16-9-8-15(13-18(16)25-2)27(22,23)21-11-12-26-17-7-3-5-14-6-4-10-20-19(14)17/h3-10,13,21H,11-12H2,1-2H3

InChI Key

PULFLZDUARFSKN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCCOC2=CC=CC3=C2N=CC=C3)OC

Origin of Product

United States

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